8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine
Description
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)18-8-7-16-13-9-12-5-4-6-14(17-3)15(12)19-10-13/h4-6,11,13,16H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJFNTUIKWLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC1CC2=C(C(=CC=C2)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functionalization: Introduction of the methoxy group and the N-(2-propan-2-yloxyethyl)amine moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromene core.
Reduction: Reduction reactions could target the chromene ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the chromene core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for biochemical studies.
Medicine
Therapeutic Potential: Chromene derivatives are often explored for their anti-inflammatory, antioxidant, and anticancer properties.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.
Modulation of Pathways: Interaction with signaling pathways involved in inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Other chromene derivatives with similar structures and functional groups.
Methoxy-Substituted Amines: Compounds with methoxy groups and amine functionalities.
Uniqueness
The uniqueness of 8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
